molecular formula C6H8O2 B1352820 (3-Methyl-2-furyl)methanol CAS No. 20416-16-4

(3-Methyl-2-furyl)methanol

Cat. No. B1352820
CAS RN: 20416-16-4
M. Wt: 112.13 g/mol
InChI Key: WXEPXQSJJAEGFO-UHFFFAOYSA-N
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Description

(3-Methyl-2-furyl)methanol is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is a colorless liquid .


Physical And Chemical Properties Analysis

(3-Methyl-2-furyl)methanol is a colorless liquid with a density of 1.1±0.1 g/cm3 . It has a boiling point of 75.1±7.0 °C at 760 mmHg and a vapour pressure of 93.7±0.1 mmHg at 25°C .

Scientific Research Applications

Rotation Barriers in Aryl- and Heteroaryldi(1-adamantyl)methyl Systems

(Lomas, Lacroix, & Vaissermann, 1999) conducted a study involving derivatives of (3-Methyl-2-furyl)methanol. They synthesized [2-(3-Methylthienyl)]di(1-adamantyl)methanol and studied its rotation barriers. This work contributes to understanding the steric and electronic effects in similar organic molecules.

Anti-Leishmanial Activity

(Deiva et al., 2019) isolated 2-furyl(phenyl)methanol from Atractilis gummifera roots and evaluated its activity against Leishmania donovani. This study highlights the potential use of compounds structurally related to (3-Methyl-2-furyl)methanol in treating parasitic infections.

Colored Maillard Reaction Products

(Hofmann, 1998) identified compounds formed during the Maillard reaction, including derivatives related to (3-Methyl-2-furyl)methanol. These findings are significant for food chemistry, particularly in understanding the formation of colored compounds in processed foods.

Conformations in Various Solvents

(Forgó, Felfoeldi, & Pálinkó, 2005) explored the conformations of compounds structurally similar to (3-Methyl-2-furyl)methanol in different solvents. Their research provides insights into the behavior of such compounds in diverse chemical environments.

Path to Benzofuran Ketones

(Abaev, Gutnov, & Butin, 1998) described a method for synthesizing benzofuran derivatives, involving precursors related to (3-Methyl-2-furyl)methanol. This research is valuable for synthetic organic chemistry, particularly in creating novel organic compounds.

Safety And Hazards

(3-Methyl-2-furyl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methylfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPXQSJJAEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458232
Record name (3-methyl-2-furyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-furyl)methanol

CAS RN

20416-16-4
Record name (3-methyl-2-furyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylfuran-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nesic - 2023 - ideals.illinois.edu
The isolation of evermore complex natural products has been continuously inspiring chemists to achieve total syntheses of such targets, while pushing the frontiers of the field of organic …
Number of citations: 0 www.ideals.illinois.edu

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